4-Ethylcatechol

Catalog No.
S605900
CAS No.
1124-39-6
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylcatechol

CAS Number

1124-39-6

Product Name

4-Ethylcatechol

IUPAC Name

4-ethylbenzene-1,2-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3

InChI Key

HFLGBNBLMBSXEM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)O)O

Synonyms

4-Ethyl-1,2-benzenediol; 4-Ethylpyrocatechol; 1-Ethyl-3,4-benzenediol; 1-Ethyl-3,4-dihydroxybenzene; 4-Ethyl-1,2-benzenediol; 4-Ethylpyrocatechol; Ethylcatechol; Ethylpyrocatechol;

Canonical SMILES

CCC1=CC(=C(C=C1)O)O

4-Ethylcatechol is a phenolic compound found in red wine and other plant-based products. It is formed through the hydroxylation of catechol by the enzyme catechol oxidase []. While its applications in the medical or commercial fields are not yet established, research is exploring the potential of 4-ethylcatechol in various scientific areas:

Antioxidant Properties

Studies suggest that 4-ethylcatechol demonstrates antioxidant properties. One study observed its ability to scavenge free radicals, potentially contributing to its presence in red wine, known for its antioxidant content []. However, further research is needed to understand the specific mechanisms and potential health benefits of its antioxidant activity.

Microbial Activity

Research has explored the interactions between 4-ethylcatechol and specific microorganisms. One study investigated the impact of different barrel sanitation methods on the presence of 4-ethylcatechol in wine, suggesting its potential use as a marker for specific microbial communities []. Additionally, another study examined the ability of certain bacteria to metabolize 4-ethylcatechol, highlighting its potential role in specific biological processes [].

4-Ethylcatechol is an organic compound with the chemical formula C₈H₁₀O₂, classified as a phenolic compound. It is structurally characterized as 4-ethyl-1,2-benzenediol, featuring an ethyl group attached to the catechol structure. This compound is found naturally in various plant-derived products, including red wine and coffee, and has been identified as a significant contributor to off-flavors in certain fermented beverages like cider .

Typical of phenolic compounds:

  • Oxidation: It can be oxidized to form quinones, which are highly reactive species that may further polymerize or react with other compounds.
  • Polymerization: In the presence of specific catalysts, such as cyclobis(paraquat-p-phenylene) macrocycles, 4-ethylcatechol can undergo polymerization to form poly(catechol)s .
  • Hydroxylation: It can also be derived from catechol through hydroxylation processes, indicating its reactivity and potential for transformation in biological and industrial contexts .

Research indicates that 4-ethylcatechol exhibits notable biological activities. It has been identified as possessing anti-inflammatory properties by inhibiting lipopolysaccharide-induced inflammatory responses through modulation of the NF-κB and Nrf2 pathways . Additionally, its presence in coffee has been linked to various health benefits due to its antioxidant properties.

4-Ethylcatechol can be synthesized through several methods:

  • Hydroxylation of Catechol: This method involves the introduction of an ethyl group into the catechol structure, typically using ethylating agents under controlled conditions.
  • Biotechnological Approaches: Certain fungi and plants can naturally produce 4-ethylcatechol through metabolic pathways involving phenolic compounds .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that include alkylation and oxidation processes.

4-Ethylcatechol finds applications across various fields:

  • Food Industry: It is used as a flavoring agent due to its aromatic properties but is also monitored for its potential off-flavor contributions in beverages like wine and cider .
  • Pharmaceuticals: Its biological activity makes it a candidate for further research in developing anti-inflammatory drugs.
  • Chemical Research: As a model compound for studying phenolic compounds' behavior and interactions in different environments.

Studies have shown that 4-ethylcatechol interacts significantly with other molecules. For instance, it forms complexes with surface-immobilized macrocycles, leading to enhanced adsorption and potential applications in environmental remediation processes. This interaction is crucial for understanding its behavior in aqueous solutions and its role in polymerization reactions .

Several compounds share structural similarities with 4-ethylcatechol, which can be compared based on their properties:

Compound NameStructure TypeKey Features
CatecholDiolPrecursor to 4-ethylcatechol; simpler structure.
HydroquinoneDiolAntioxidant properties; used in cosmetics.
4-EthylphenolPhenolSimilar aromatic properties; associated with off-flavors in wine.
4-MethylcatecholDiolSimilar structure but with a methyl group; less studied.

Uniqueness of 4-Ethylcatechol

4-Ethylcatechol is unique due to its specific ethyl substitution on the catechol framework, which influences its solubility, reactivity, and biological activity. Its dual role as both a flavor compound and a potential therapeutic agent distinguishes it from other similar compounds.

Physical Description

Solid

XLogP3

0.5

Melting Point

41°C

UNII

574JV8BYR2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1124-39-6

Wikipedia

4-ethylcatechol

Dates

Last modified: 08-15-2023

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